molecular formula C11H15NO4 B14681006 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate CAS No. 38064-17-4

2-[(Propan-2-yl)oxy]phenyl methoxycarbamate

Cat. No.: B14681006
CAS No.: 38064-17-4
M. Wt: 225.24 g/mol
InChI Key: KJCITPQETXAYPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxycarbonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl methoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Propan-2-yl)oxy]phenyl methoxycarbamate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate involves the inhibition of mitochondrial respiration in fungi. It blocks the transfer of electrons between cytochrome b and cytochrome c1 in the cytochrome bc1 complex, which is essential for ATP synthesis. This disruption of energy production leads to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

    Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.

    Trifloxystrobin: Similar to pyraclostrobin but with variations in its molecular structure and spectrum of activity.

    Fluoxastrobin: Another related compound with similar fungicidal properties.

Uniqueness

2-[(Propan-2-yl)oxy]phenyl methoxycarbamate is unique in its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of mitochondrial respiration, making it a potent fungicide .

Properties

CAS No.

38064-17-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-methoxycarbamate

InChI

InChI=1S/C11H15NO4/c1-8(2)15-9-6-4-5-7-10(9)16-11(13)12-14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

KJCITPQETXAYPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NOC

Origin of Product

United States

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